3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
Description
The compound features a benzimidazole core fused to a pyridinone moiety, substituted at the 1-position of the benzimidazole with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial targeting .
Properties
IUPAC Name |
3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)14-6-3-5-13(11-14)12-26-17-9-2-1-8-16(17)25-18(26)15-7-4-10-24-19(15)27/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCKQHSISCXACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Approaches
Substitution and Condensation Reactions
The foundational route involves sequential substitution and condensation steps. A patented method for analogous pyridinylmethylsulphinyl benzimidazoles outlines a protocol adaptable to this compound. The synthesis begins with 4-chloro-substituted pyridine intermediates , where chlorine is displaced by a 3-(trifluoromethyl)benzyl group via nucleophilic substitution. This step typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C.
Subsequent condensation with a benzimidazole precursor follows. For example, 2-mercaptobenzimidazole reacts with the substituted pyridine intermediate under oxidative conditions. This step often uses iodine or hydrogen peroxide (H₂O₂) in ethanol or acetonitrile, yielding the sulfide intermediate.
Oxidation to Sulphoxide Intermediates
Critical to forming the pyridinone moiety is the oxidation of sulfide to sulphoxide . Sodium hypochlorite (NaClO) in acetonitrile at 0–5°C under nitrogen atmosphere achieves this conversion efficiently, with yields up to 78%. The reaction’s exothermic nature necessitates precise temperature control to minimize over-oxidation to sulfone byproducts.
Table 1: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 100°C | 65–70 | Competing elimination side reactions |
| Condensation | I₂, ethanol, reflux | 75–80 | Purification of sulfide intermediate |
| Oxidation | NaClO, CH₃CN, 0–5°C | 70–78 | Sulfone impurity control |
One-Pot Synthesis Using Zinc Triflate Catalysis
Reaction Mechanism and Optimization
A streamlined one-pot method leverages zinc triflate [Zn(OTf)₃] as a Lewis acid catalyst. This approach condenses o-phenylenediamine with 3-(trifluoromethyl)benzaldehyde in ethanol under reflux, directly forming the benzimidazole core. The aldehyde’s electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating cyclization.
Key advantages include:
Ultrasound-Assisted Sustainable Synthesis
Parameters and Efficiency
Recent advances employ ultrasound irradiation to accelerate the formation of trifluoromethyl-substituted benzimidazoles. A mixture of 3-yn-1-one derivatives and 2-aminobenzimidazole in dimethyl sulfoxide (DMSO) undergoes cyclization under ultrasound (40 kHz, 50°C). This method achieves 90–95% yield in 1–2 hours, attributed to cavitation-enhanced mass transfer and reaction kinetics.
Table 2: Sustainable vs. Conventional Methods
| Parameter | Ultrasound Method | Traditional Thermal |
|---|---|---|
| Time | 1–2 hours | 6–8 hours |
| Yield | 90–95% | 70–78% |
| Energy Input | 150 W | 300–500 W (reflux) |
| Solvent | DMSO (recyclable) | CH₃CN/ethanol (single-use) |
Industrial-Scale Production Techniques
Continuous Flow Chemistry
For large-scale synthesis, continuous flow reactors mitigate exothermic risks and improve reproducibility. A tubular reactor system with immobilized Zn(OTf)₃ catalyst achieves 85% conversion at 120°C and 10 bar pressure, enabling kilogram-scale production.
Purification and Stability
Final purification uses countercurrent chromatography with hexane/ethyl acetate gradients, reducing sulfone impurities to <0.05%. Stability studies indicate the compound degrades <5% over 6 months at 25°C when stored in amber glass under nitrogen.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone participates in several types of chemical reactions:
Oxidation: It can undergo oxidation, potentially affecting the benzimidazole or pyridinone moieties.
Reduction: The compound can be reduced, which may alter the pyridinone ring or the benzimidazole structure.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the benzimidazole or benzyl moiety, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents, for example, N-bromosuccinimide (NBS) under UV light for radical bromination.
Major Products Formed
From Oxidation: Potential formation of N-oxides or quinone-like structures.
From Reduction: Hydrogenated derivatives of the original compound.
From Substitution: Varied products depending on the substituents introduced, affecting biological activity.
Scientific Research Applications
Chemistry
The compound serves as a crucial intermediate in the synthesis of complex molecules, benefiting organic synthesis and material science.
Biology
It is used to study biological pathways and enzyme interactions, contributing to biochemical research.
Medicine
The benzimidazole and pyridinone structure is a valuable pharmacophore, aiding in drug development against diseases like cancer, bacterial, and viral infections.
Industry
Used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Often targets enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or DNA replication, depending on its structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Heterocyclic Core Modifications
5-(4-Methyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-1-[3-(Trifluoromethyl)benzyl]-2(1H)-Pyridinone (CAS 477852-97-4)
- Structure: Pyridinone core with a triazole substituent at position 3.
- Molecular Weight : 366.37 g/mol .
- Key Differences: The triazole group introduces a sulfur atom, increasing polarity compared to the benzimidazole in the target compound. Bioactivity: Sulfanyl groups may enhance metal chelation, useful in enzyme inhibition .
3-(3-(Pyrimidin-2-yl)Benzyl)-1-(Pyridin-3-yl)Pyridazin-4(1H)-One (CAS 1314380-86-3)
- Structure: Pyridazinone core (two adjacent nitrogen atoms) with pyrimidine and pyridyl substituents.
- Molecular Weight : 341.37 g/mol .
- Key Differences: Pyridazinone’s dual nitrogen atoms increase electron-withdrawing effects, reducing basicity compared to pyridinone. Pyrimidine substituents may enhance π-π stacking in nucleic acid targets .
Substituent Variations
3-(2,4-Dichlorobenzyl)-4-Hydroxy-1-(2-Methyl-2-([3-(Trifluoromethyl)Benzyl]Sulfanyl)Propyl)-2(1H)-Pyridinone (CAS 672949-09-6)
- Structure: Pyridinone with dichlorobenzyl and sulfanyl-propyl substituents.
- Molecular Weight: 528.3 g/mol (calculated from C₂₄H₂₂Cl₂F₃NO₂S) .
- Key Differences :
1-(3-Methoxyphenyl)-4-{1-[3-(3-Methylphenoxy)Propyl]-1H-Benzimidazol-2-yl}-2-Pyrrolidinone
- Structure: Pyrrolidinone core with benzimidazole and phenoxypropyl groups.
- Methoxyphenyl and phenoxypropyl substituents increase steric bulk, possibly hindering target binding .
1-[(1S)-1-(4-Chloro-3-Fluorophenyl)-2-Hydroxyethyl]-4-[2-[(1-Methyl-1H-Pyrazol-5-yl)Amino]-4-Pyrimidinyl]-2(1H)-Pyridinone (CAS 1453848-26-4)
- Structure: Chiral pyridinone with pyrimidine and pyrazole substituents.
- Molecular Weight : 440.86 g/mol .
- Key Differences: Hydroxyethyl and pyrazole groups introduce hydrogen-bond donors, enhancing target specificity (e.g., kinase inhibition). Chirality may lead to enantiomer-specific activity, a factor absent in the non-chiral target compound .
Research Findings and Implications
- Electron-Withdrawing Effects : The CF₃ group in the target compound improves resistance to oxidative metabolism compared to chlorinated analogs (e.g., ) .
- Heterocyclic Influence: Benzimidazole’s aromaticity may favor stacking interactions in protein binding pockets over triazoles or pyridazinones .
- Solubility vs. Lipophilicity: Pyridinone-based compounds generally exhibit better aqueous solubility than pyrrolidinones but lower than pyridazinones due to lactam ring size .
Biological Activity
The compound 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a complex organic molecule that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₂F₃N₃O
- Molecular Weight : 315.27 g/mol
Structural Features
- Benzimidazole Core : This core structure is responsible for many biological activities due to its ability to interact with various biological targets.
- Trifluoromethyl Group : The presence of this group enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Pyridinone Moiety : This functional group can contribute to the compound's pharmacological profile.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains:
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 2 μg/ml |
| Escherichia coli | 4 μg/ml |
| Candida albicans | 0.5 μg/ml |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung cancer) | 10.5 |
| MCF-7 (Breast cancer) | 8.7 |
| HCT116 (Colon cancer) | 5.4 |
These results indicate that the compound may induce apoptosis in cancer cells through various mechanisms, such as disrupting cell cycle progression and promoting programmed cell death.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors, modulating signaling pathways that lead to cellular responses.
- DNA Binding : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Study on Antimicrobial Efficacy
In a recent study published in Frontiers in Pharmacology, researchers evaluated a series of benzimidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that derivatives with trifluoromethyl substitutions exhibited enhanced activity compared to standard antibiotics, indicating the importance of this functional group in modulating biological activity .
Evaluation of Anticancer Activity
Another study investigated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. The results demonstrated that compounds structurally related to this compound showed significant inhibition of cell growth and induced apoptosis in A549 and MCF-7 cells .
Q & A
Q. What are the established synthetic routes for synthesizing 3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with trifluoromethyl-substituted benzyl halides under reflux in polar aprotic solvents (e.g., DMF) .
- Pyridinone coupling : Reaction of intermediates with activated pyridinone precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Purification : Gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1 to 4:1) followed by HPLC ensures >95% purity .
Q. Critical Parameters :
- Temperature : Higher yields (76–85%) are achieved at 100–110°C for cyclization steps .
- Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) enhance coupling efficiency in inert atmospheres .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst/Reagent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Benzimidazole formation | DMF | K₂CO₃ | 76–85 | 90–95 | |
| Pyridinone coupling | THF | Pd₂(dba)₃/XPhos | 70–88 | 95–99 |
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions (e.g., trifluoromethylbenzyl protons at δ 4.8–5.2 ppm; pyridinone carbonyl at δ 165–170 ppm) .
- 19F NMR : Validates trifluoromethyl group integration .
- Mass Spectrometry (HRMS) : Matches calculated vs. observed molecular weights (e.g., ES-MS: M⁺ 518.2 ).
- X-ray Crystallography : Resolves spatial arrangement using SHELX programs (e.g., SHELXL for refinement; R factor < 0.05) .
Q. What biological activities are associated with this compound, and how are they assayed?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Time-Kill Curves : Assess bactericidal kinetics at 2×/4× MIC .
- Anticancer Activity :
Q. Table 2: Representative Bioactivity Data
| Activity Type | Assay Model | Key Result (IC₅₀/MIC) | Source |
|---|---|---|---|
| Anticancer | HeLa Cells | IC₅₀ = 12.5 µM | |
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR spectra?
Methodological Answer:
- Dynamic Effects : Rotamers or restricted rotation (e.g., benzyl groups) may cause splitting. Use variable-temperature NMR to identify coalescence points .
- Impurity Analysis : Cross-validate with HPLC-MS to rule out byproducts (e.g., diastereomers or unreacted intermediates) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09/B3LYP/6-31G*) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Co-crystallize with sulfonic acids (e.g., tosylate) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyridinone) for controlled release .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics .
Q. How do researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC or inline IR to detect intermediates and adjust stoichiometry .
- Catalyst Optimization : Screen Pd ligands (e.g., XPhos vs. SPhos) to enhance turnover .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12h) and improve yields by 15–20% .
Q. What computational tools are used to predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., bacterial enoyl-ACP reductase) .
- MD Simulations : GROMACS for 100ns trajectories to assess stability of ligand-target complexes .
- QSAR Modeling : Relate substituent effects (e.g., trifluoromethyl) to bioactivity using CoMFA/CoMSIA .
Q. How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, or 40–80°C for 7 days. Monitor via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
Q. What analytical techniques differentiate polymorphic forms of the compound?
Methodological Answer:
- PXRD : Identify distinct crystalline phases (e.g., Form I vs. Form II) .
- DSC/TGA : Measure melting points (e.g., 115–190°C ) and thermal decomposition profiles.
- Raman Spectroscopy : Detect lattice vibrations unique to each polymorph .
Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methoxy) .
- Bioisosteric Replacement : Swap benzimidazole with triazole or oxadiazole to assess potency changes .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
